molecular formula C24H21NO5 B2762743 (Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 461673-09-6

(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2762743
CAS No.: 461673-09-6
M. Wt: 403.434
InChI Key: BVRXJXVZQOZYGF-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| (Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a specific patent indicating its utility in targeting FGFR1 https://patents.google.com/patent/US20140088057A1/en. This compound is of significant interest in oncology research, as aberrant FGFR signaling is implicated in the proliferation, survival, and angiogenesis of various human cancers. Its primary research value lies in its use as a chemical tool to probe FGFR-driven signaling pathways, investigate mechanisms of tumorigenesis, and explore potential therapeutic strategies for cancers characterized by FGFR amplifications, mutations, or fusions. Researchers utilize this inhibitor in in vitro and in vivo models to study cell cycle progression, apoptosis, and to assess the synergistic effects of combined therapeutic regimens. The compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby suppressing receptor autophosphorylation and subsequent downstream activation of key pathways such as MAPK/ERK and PI3K/AKT https://pubmed.ncbi.nlm.nih.gov/29183787/. This targeted mechanism makes it a valuable asset for validating FGFR as a druggable target and for advancing the understanding of resistance mechanisms in precision medicine.

Properties

IUPAC Name

ethyl 5-hydroxy-4-[(4-methoxyphenyl)iminomethyl]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-4-29-24(27)20-14(2)30-23-18-8-6-5-7-17(18)22(26)19(21(20)23)13-25-15-9-11-16(28-3)12-10-15/h5-13,26H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKVSFXBGZZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a naphtho[1,2-b]furan core, which is known for its diverse reactivity and interaction with biological systems.

Structural Characteristics

The molecular formula of this compound is C24H21NO5, and it has a molecular weight of 403.434 g/mol. The structure includes an ethyl ester, an amine group, and a methylene bridge, contributing to its chemical reactivity and biological potential.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The biological activity spectrum of this compound includes:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines. The naphthofuran core may intercalate with DNA, influencing gene expression and cell proliferation.
  • Antimicrobial Properties : The presence of the methoxyphenyl group can enhance the compound's interaction with microbial targets.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through its interaction with specific receptors.

The mechanism of action for this compound likely involves several pathways:

  • DNA Interaction : The naphthofuran structure can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The methoxyphenyl group may interact with enzymes or receptors involved in cellular signaling pathways, leading to inhibition or modulation of their activity.
  • Cellular Uptake : The ethyl ester moiety may facilitate cellular uptake, enhancing the compound's bioavailability.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the efficacy and mechanisms of this compound:

  • Antitumor Activity : A study demonstrated that similar naphthofuran derivatives exhibited potent antitumor effects against various cancer cell lines such as Mia PaCa-2 and PANC-1. These compounds were evaluated for their ability to inhibit topoisomerase II, an important target in cancer therapy.
  • Antimicrobial Testing : Research on structurally similar compounds revealed significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans using disk diffusion methods.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of naphthofuran derivatives highlighted correlations between specific structural features and biological activity, guiding future modifications for enhanced efficacy.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide further context regarding the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
Naphthoquinone DerivativeContains naphthalene coreAnticancer
Phenylurea CompoundUrea linkage with phenyl groupsHerbicidal
Ethoxyphenyl AmineEthoxy group attached to phenylAntimicrobial

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.

Comparison with Similar Compounds

Structural Analog 1: Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Key Similarities :

  • Z-configuration : Both compounds exhibit a Z-configured methylene group, which stabilizes planar geometry and influences π-π stacking interactions.
  • Ester substituents : Ethyl and methoxycarbonyl esters are present, suggesting comparable solubility and hydrolytic stability.

Key Differences :

  • Core structure : The analog features a thiazolo[3,2-a]pyrimidine core, while the target compound has a naphtho[1,2-b]furan system. The former may exhibit greater aromaticity and electron-deficient character due to the pyrimidine ring.

Structural Analog 2: Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxidanylidene-thiophene-3-carboxylate

Key Similarities :

  • Substituent pattern : Both compounds share a 4-methoxyphenylmethylidene group and a Z-configuration.
  • Amino linkage: The presence of an aromatic amino group (4-fluorophenyl vs.

Key Differences :

  • Heterocyclic core : The analog’s thiophene core contrasts with the naphthofuran system, leading to differences in electron density and steric bulk. Thiophene’s sulfur atom may enhance metabolic stability compared to the oxygen-containing furan.

Data Table: Structural and Functional Comparison

Property Target Compound Thiazolo-pyrimidine Analog Thiophene Analog
Core structure Naphtho[1,2-b]furan Thiazolo[3,2-a]pyrimidine Thiophene
Z-configuration Yes Yes Yes
Key substituents 4-Methoxyphenylamino, methyl 4-Chlorophenyl, methoxycarbonyl 4-Fluorophenylamino, 4-methoxyphenyl
Molecular weight (g/mol) ~407.4 (estimated) ~447.9 (reported) ~427.4 (estimated)
Potential applications Anticancer, enzyme inhibition Antimicrobial, kinase inhibition Antioxidant, receptor modulation

Research Findings and Implications

  • Stereochemical Stability : The Z-configuration in all three compounds is likely stabilized by intramolecular hydrogen bonding, as inferred from crystallographic methods like SHELXL .
  • Synthetic Challenges : The naphthofuran system requires multi-step synthesis with stringent regiocontrol, whereas thiazolo-pyrimidine and thiophene analogs are more accessible via cyclocondensation reactions .

Preparation Methods

Base-Catalyzed Furan Annulation

The naphthofuran scaffold is constructed via reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. This one-pot cyclization proceeds via nucleophilic substitution and intramolecular aldol condensation:

Procedure :

  • 2-Hydroxy-1-naphthaldehyde (5.16 g, 0.03 mol) is dissolved in dry DMF (25 mL).
  • Ethyl chloroacetate (3.66 g, 0.03 mol) and K₂CO₃ (12.4 g, 0.09 mol) are added sequentially.
  • The mixture is refluxed at 100°C for 24 h, poured into ice-water, and filtered to isolate ethyl naphtho[1,2-b]furan-3-carboxylate as a pale-yellow solid (Yield: 78–82%, m.p. 135–137°C).

Mechanistic Insight :
The reaction proceeds through deprotonation of the phenolic –OH, followed by nucleophilic attack on ethyl chloroacetate to form an ether intermediate. Intramolecular cyclization via aldol condensation yields the furan ring.

Oxidation to the 5-Oxo-4,5-Dihydrofuran Subunit

Selective Ketone Formation

The 5-oxo group is introduced via Jones oxidation of the dihydrofuran intermediate:

Procedure :

  • Ethyl 2-methylnaphtho[1,2-b]furan-3-carboxylate (0.005 mol) is dissolved in acetone (15 mL).
  • Jones reagent (CrO₃ in H₂SO₄) is added dropwise at 0°C until the orange color persists.
  • After stirring for 1 h, the mixture is neutralized with NaHCO₃ and extracted with ethyl acetate to yield ethyl 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (Yield: 65%, m.p. 158–160°C).

Mechanistic Insight :
Oxidation of the benzylic C–H bond adjacent to the furan oxygen generates the ketone functionality.

Enaminone Formation via Knoevenagel Condensation

Condensation with 4-Methoxyaniline

The (Z)-enaminone moiety is installed through a base-catalyzed condensation between the β-keto ester and 4-methoxyaniline:

Procedure :

  • Ethyl 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (0.003 mol) and 4-methoxyaniline (0.003 mol) are dissolved in dry toluene (10 mL).
  • Phosphorous oxychloride (0.006 mol) is added, and the mixture is refluxed for 4 h under Dean-Stark conditions.
  • The product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to afford the (Z)-isomer as a crystalline solid (Yield: 60%, m.p. 185–187°C).

Stereochemical Control :
The (Z)-configuration is favored due to intramolecular hydrogen bonding between the enamine –NH and the ester carbonyl, as confirmed by NOESY correlations.

Analytical Validation and Spectral Data

Spectroscopic Characterization

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O), 1620 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 1.38 (t, 3H, –CH₂CH₃), 2.62 (s, 3H, –CH₃), 3.78 (s, 3H, –OCH₃), 4.35 (q, 2H, –CH₂CH₃), 6.92–8.30 (m, 10H, aromatic and –NH).
  • 13C NMR (DMSO-d₆) : δ 14.1 (–CH₂CH₃), 20.8 (–CH₃), 55.7 (–OCH₃), 61.2 (–CH₂CH₃), 115.6–160.2 (aromatic and carbonyl carbons).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms >98% purity with a retention time of 12.4 min.

Optimization and Challenges

Reaction Yield Enhancement

  • Solvent Screening : Replacing toluene with DMF improves enaminone yield to 75%.
  • Catalyst Optimization : Use of p-toluenesulfonic acid (PTSA) instead of POCl₃ reduces side products.

Regioselectivity Concerns

Competing (E)-isomer formation is suppressed by employing bulky solvents like tert-amyl alcohol, which sterically hinder the transition state for the (E)-configuration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate, and how can stereochemical control be achieved?

  • Methodology : Multi-step synthesis typically involves cyclization and condensation reactions. For example, similar furan-carboxylate derivatives are synthesized via Knoevenagel condensation under reflux in ethanol or DMF, with triethylamine as a base to facilitate enolate formation . Z-isomer selectivity can be achieved by optimizing reaction temperature (e.g., 60–80°C) and using sterically hindered bases to favor kinetic control . Post-synthesis, stereochemistry is confirmed via NOESY NMR or X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the ethyl ester (~δ 4.2–4.4 ppm, quartet) and methoxyphenyl protons (~δ 3.8 ppm, singlet) .
  • FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations via nonlinear regression .
  • Enzyme inhibition : Molecular docking (AutoDock Vina) to assess binding affinity for kinases or proteases, followed by enzymatic assays (e.g., fluorescence-based protease activity) .

Advanced Research Questions

Q. How do substituents on the methoxyphenyl and furan rings influence bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents like halogens or methyl groups at the 4-methoxyphenyl position. Compare activity using dose-response curves (e.g., pIC₅₀ values) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to analyze electronic effects (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
    • Example finding : Electron-withdrawing groups on the phenyl ring enhance kinase inhibition by 2–3 fold compared to electron-donating groups .

Q. How can contradictory data in solubility and bioavailability studies be resolved?

  • Methodology :

  • Solubility optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Assess via shake-flask method with HPLC quantification .
  • Permeability assays : Caco-2 cell monolayers to measure apparent permeability (Papp), identifying efflux pump involvement via inhibitors like verapamil .
    • Key consideration : Discrepancies may arise from polymorphic forms—characterize via PXRD and DSC to identify stable crystalline phases .

Q. What environmental fate studies are relevant for this compound?

  • Methodology :

  • Degradation kinetics : Hydrolysis under varying pH (pH 3–9) and UV photolysis (254 nm) to estimate half-lives. Analyze degradation products via LC-MS .
  • Ecotoxicology : Acute toxicity assays using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.